molecular formula C15H20INO4 B2411466 Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid CAS No. 269396-71-6

Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid

Cat. No. B2411466
CAS RN: 269396-71-6
M. Wt: 405.232
InChI Key: QEKSTALXWONXOD-GFCCVEGCSA-N
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Description

“Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid” is a compound that contains a Boc-protected amino acid. The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides . The compound also contains an iodophenyl group, which is a phenyl group substituted with an iodine atom .


Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions. The Boc group can be removed under acidic conditions, revealing the free amino group . The carboxylic acid group can react with bases to form salts, or with alcohols to form esters. The iodine atom on the phenyl ring can potentially undergo substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Boc-(R)-3-amino-4-(4-iodo-phenyl)-butyric acid is a derivative of α-amino acids, often synthesized from L-methionine through a series of chemical reactions including amino protection, reduction, and oxidation. Such compounds are significant in organic synthesis, particularly in creating specific β-amino acids, which are valuable in various chemical and pharmaceutical applications (Pan et al., 2015).

Application in Peptide Synthesis

  • This compound is crucial in the field of peptide synthesis. The Boc group (tert-butoxycarbonyl) is a common protective group for amines in peptide synthesis. This group can be added to amino acids, like this compound, to prevent unwanted reactions at the amine group during the synthesis process (Heydari et al., 2007).

Thermal Properties

  • The thermal decomposition processes of compounds like this compound have been studied. Understanding these processes is essential for their application in various thermal environments, particularly in pharmaceutical and material sciences (Cai et al., 2000).

Solubility and Thermodynamic Models

  • The solubility of compounds like this compound in various solvents has been studied. Such studies are crucial for determining the conditions under which these compounds can be effectively utilized in chemical reactions or pharmaceutical formulations (Fan et al., 2016).

Mechanism of Action

The mechanism of action of “Boc-®-3-amino-4-(4-iodo-phenyl)-butyric acid” would depend on its specific application. As a Boc-protected amino acid, it could be used in peptide synthesis, where the Boc group would protect the amino group during the synthesis process, and then be removed to allow peptide bond formation .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods, improving the efficiency of existing methods, or exploring new applications for these compounds. The use of iodophenyl groups in organic synthesis is also an active area of research .

properties

IUPAC Name

(3R)-4-(4-iodophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKSTALXWONXOD-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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